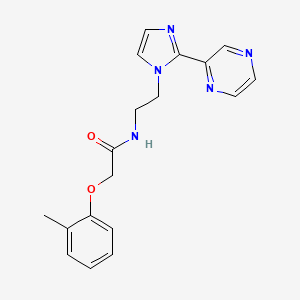

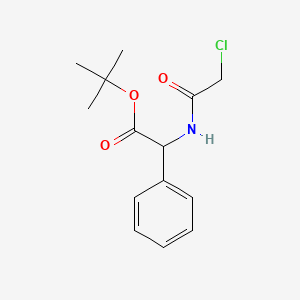

![molecular formula C12H16ClN3O B2659399 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride CAS No. 199105-15-2](/img/structure/B2659399.png)

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, also known as Spiro-4-quinazolinone, is a heterocyclic organic compound with a spirocyclic structure. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Ligand Applications

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride has been synthesized and evaluated as a ligand for the nociceptin receptor. Certain compounds in this group showed partial agonistic activity, with some being pure antagonists, indicating potential applications in receptor-targeted studies and drug development (Mustazza et al., 2006).

Solid-Phase Synthesis and Pharmacological Relevance

The solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, which include 1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, has been detailed. These compounds exhibit unique 3D architectures and are pharmacologically relevant, suggesting their potential in the development of new pharmacological agents (Pospíšilová et al., 2018).

Multi-component Synthesis

Research has been conducted on the multi-component, 1,3-dipolar cycloaddition reactions for the synthesis of novel hybrid spiroheterocycles, including compounds similar to 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride. This research highlights the compound's role in facilitating the development of new chemical synthesis methods (Rajesh et al., 2012).

Electrophysiological Study

The electrophysiological method of synthesis for similar compounds has been studied, indicating that these methods can produce analytically pure products and do not require further recrystallization. This suggests potential applications in the development of synthesis methods for pure compounds (Shestopalov et al., 2003).

Sigma-Receptor Ligands

A series of compounds, including those similar to 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, have been prepared and evaluated for their affinity for sigma(1)- and sigma(2)-receptors. This suggests potential applications in the study of sigma receptors, which are relevant in many neurological and psychiatric disorders (Maier & Wünsch, 2002).

Enzyme Inhibition

Some derivatives of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride have been identified as potent and highly selective inhibitors of inducible nitric oxide synthase, demonstrating potential therapeutic applications in inflammatory diseases (Tinker et al., 2003).

Histamine-3 Receptor Antagonists

Derivatives of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride have been described as having high affinity and selectivity as histamine-3 receptor antagonists. This suggests possible applications in the treatment of diseases related to histamine-3 receptors, like sleep disorders or obesity (Dandu et al., 2012).

properties

IUPAC Name |

spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12;/h1-4,13-14H,5-8H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDGQYWVGTUVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12NC3=CC=CC=C3C(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride | |

CAS RN |

199105-15-2 |

Source

|

| Record name | 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

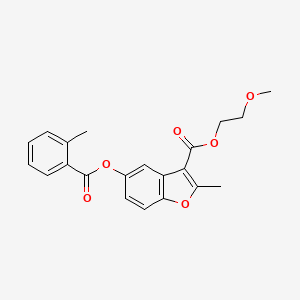

![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)

![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2659325.png)

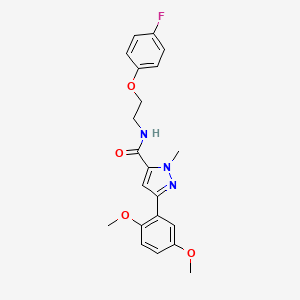

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2659326.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2659330.png)

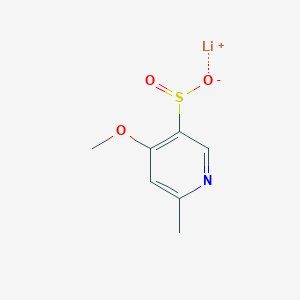

![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2659334.png)

![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)